

# Spectroscopic and Synthetic Profile of 3,4-Dichlorobenzohydrazide: A Technical Guide

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## Compound of Interest

Compound Name: 3,4-Dichlorobenzohydrazide

Cat. No.: B1296682

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characteristics and a detailed synthetic protocol for **3,4-Dichlorobenzohydrazide**. Due to the limited availability of directly published experimental data for this specific compound, this guide presents a predicted spectroscopic analysis based on established principles and data from structurally analogous compounds. This information is intended to serve as a valuable resource for researchers in the fields of medicinal chemistry, materials science, and synthetic organic chemistry.

## Predicted Spectroscopic Data

The following tables summarize the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for **3,4-Dichlorobenzohydrazide**. These predictions are derived from the analysis of related compounds, including various isomers of dichlorobenzene and other substituted benzohydrazides.

### Predicted <sup>1</sup>H NMR Data

Table 1: Predicted <sup>1</sup>H NMR (Proton Nuclear Magnetic Resonance) Data for **3,4-Dichlorobenzohydrazide**

Chemical Shift ( $\delta$ , ppm)	Multiplicity	Integration	Assignment
~ 10.0 - 9.5	Singlet (broad)	1H	-NH-
~ 8.0 - 7.8	Doublet	1H	Ar-H (ortho to C=O)
~ 7.7 - 7.5	Doublet of doublets	1H	Ar-H (ortho to Cl)
~ 7.5 - 7.3	Doublet	1H	Ar-H (meta to C=O)
~ 4.5 - 4.0	Singlet (broad)	2H	-NH <sub>2</sub>

Solvent: DMSO-d<sub>6</sub>

## Predicted <sup>13</sup>C NMR Data

Table 2: Predicted <sup>13</sup>C NMR (Carbon-13 Nuclear Magnetic Resonance) Data for **3,4-Dichlorobenzohydrazide**

Chemical Shift ( $\delta$ , ppm)	Assignment
~ 165	C=O (Amide)
~ 138	Ar-C (quaternary, attached to C=O)
~ 135	Ar-C (quaternary, attached to Cl)
~ 132	Ar-C (quaternary, attached to Cl)
~ 131	Ar-CH
~ 129	Ar-CH
~ 128	Ar-CH

Solvent: DMSO-d<sub>6</sub>

## Predicted IR Data

Table 3: Predicted IR (Infrared) Spectroscopy Data for **3,4-Dichlorobenzohydrazide**

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
3350 - 3200	Strong, Broad	N-H stretching (asymmetric and symmetric)
3100 - 3000	Medium	Aromatic C-H stretching
1680 - 1640	Strong	C=O stretching (Amide I)
1620 - 1580	Medium	N-H bending (Amide II)
1600, 1475	Medium to Weak	Aromatic C=C stretching
1300 - 1200	Medium	C-N stretching
850 - 750	Strong	C-Cl stretching

## Predicted Mass Spectrometry Data

Table 4: Predicted MS (Mass Spectrometry) Data for **3,4-Dichlorobenzohydrazide**

m/z	Interpretation
204/206/208	[M] <sup>+</sup> Molecular ion peak (isotopic pattern for 2 Cl atoms)
173/175/177	[M - NHNH <sub>2</sub> ] <sup>+</sup>
139/141	[C <sub>6</sub> H <sub>3</sub> Cl <sub>2</sub> CO] <sup>+</sup>
111/113	[C <sub>6</sub> H <sub>3</sub> Cl <sub>2</sub> ] <sup>+</sup>
75	[C <sub>6</sub> H <sub>3</sub> ] <sup>+</sup>

## Experimental Protocols

The following sections detail the general experimental procedures for the synthesis and spectroscopic analysis of **3,4-Dichlorobenzohydrazide**.

## Synthesis of 3,4-Dichlorobenzohydrazide

A common and effective method for the synthesis of benzohydrazides is the reaction of the corresponding methyl benzoate with hydrazine hydrate.

Procedure:

- **Reaction Setup:** To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add methyl 3,4-dichlorobenzoate (1 equivalent) and ethanol.
- **Addition of Hydrazine Hydrate:** While stirring, add hydrazine hydrate (3-5 equivalents) to the solution.
- **Reflux:** Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
- **Workup:** After completion of the reaction, cool the mixture to room temperature. The product will often precipitate out of the solution.
- **Isolation:** Collect the solid product by vacuum filtration and wash with cold ethanol to remove any unreacted starting materials.
- **Purification:** The crude product can be further purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture to yield pure **3,4-Dichlorobenzohydrazide**.

## Spectroscopic Analysis

### 2.2.1. NMR Spectroscopy

- $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra are to be recorded on a 400 MHz or 500 MHz NMR spectrometer.
- The sample is to be dissolved in deuterated dimethyl sulfoxide ( $\text{DMSO-d}_6$ ).
- Chemical shifts are to be reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

### 2.2.2. IR Spectroscopy

- IR spectra are to be recorded using a Fourier Transform Infrared (FTIR) spectrometer.

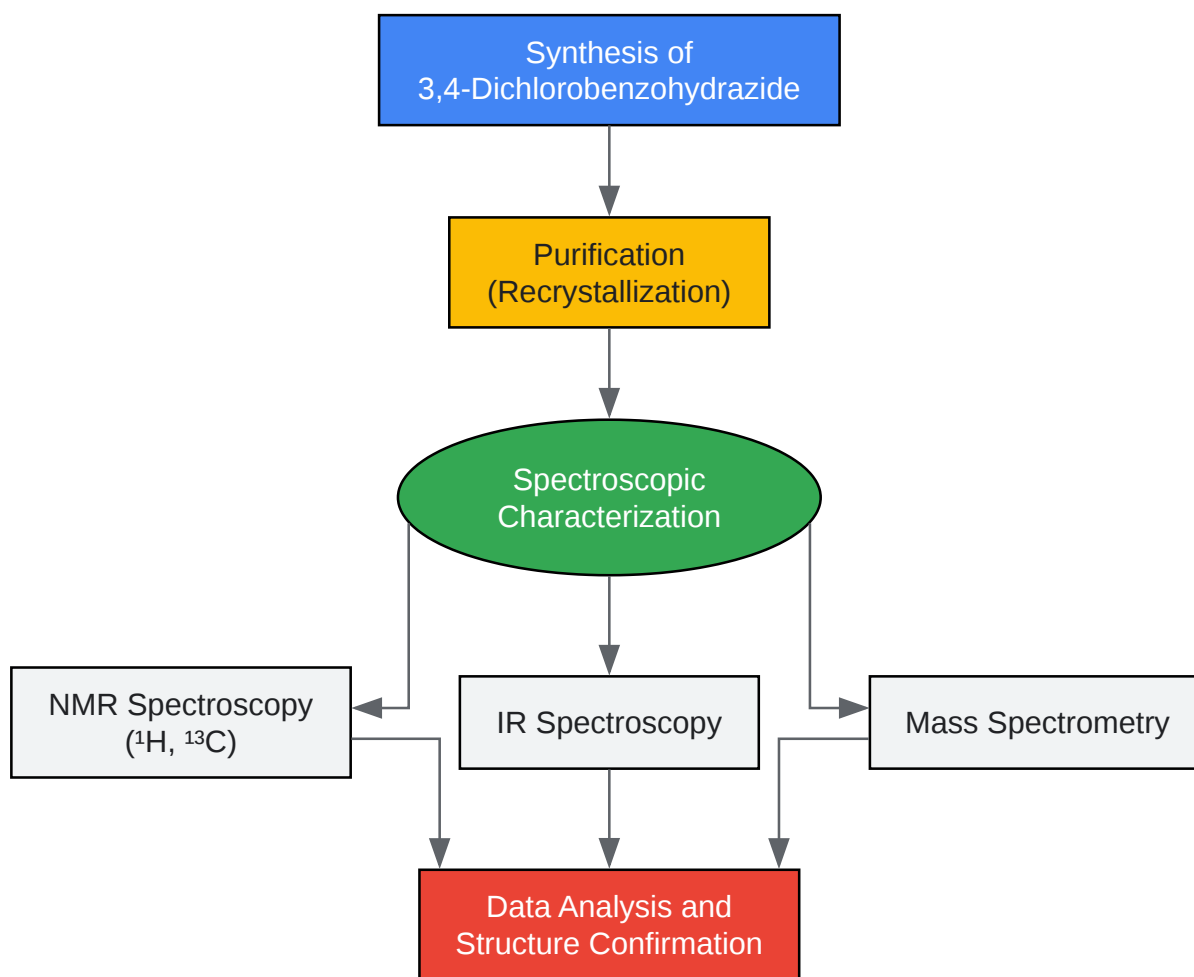
- The sample can be prepared as a KBr (potassium bromide) pellet or analyzed using an Attenuated Total Reflectance (ATR) accessory.
- The spectrum should be recorded in the range of 4000-400  $\text{cm}^{-1}$ .

### 2.2.3. Mass Spectrometry

- Mass spectra are to be obtained using an Electron Ionization (EI) mass spectrometer.
- The sample is introduced via a direct insertion probe or after separation by gas chromatography (GC-MS).
- The mass-to-charge ratio ( $m/z$ ) of the fragments should be recorded.

## Visualization of the Analytical Workflow

The following diagram illustrates the logical workflow for the synthesis and spectroscopic characterization of **3,4-Dichlorobenzohydrazide**.



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Caption: Workflow for Synthesis and Spectroscopic Analysis.

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